molecular formula C18H25N3O2S2 B4625784 N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide

N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B4625784
M. Wt: 379.5 g/mol
InChI Key: LWGHXPXXBDSWFH-UHFFFAOYSA-N
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Description

The compound N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide belongs to a class of compounds characterized by the presence of a bicyclic heptane and phenylsulfonyl piperazine structure. These compounds have been explored for various pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of bicyclic heptene or heptane derivatives with aryl isocyanates and isothiocyanates. For example, Ranise et al. (1993) demonstrated the synthesis of related compounds by reacting bicyclo[2.2.1]hept-2-ene-2-carbothioamides with aromatic or heterocyclic acyl chlorides in dry pyridine solution and in the presence of sodium hydride (Ranise et al., 1993).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using spectral methods such as NMR, IR, and X-ray diffraction. For instance, the molecular structure of N-(p-methoxy-carbonylaminophenylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane was determined by Kasyan et al. using X-ray diffraction analysis (Kasyan et al., 1997).

Chemical Reactions and Properties

N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamides and related compounds can undergo various chemical reactions. For example, Palchikov et al. (2013) described the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin, leading to the formation of cage-like N-[(oxiran-2-yl)methyl]sulfonamides (Palchikov et al., 2013).

Scientific Research Applications

Platelet Antiaggregating Activity

Compounds closely related to N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide have been synthesized and shown to exhibit platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. These compounds also demonstrated moderate analgesic, anti-inflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Oxytocin Receptor Antagonism

A non-peptide oxytocin receptor antagonist, identified by its complex chemical structure, showed potential applications in medical research, particularly in the modulation of oxytocin receptors. The development of analytical methods for this compound in human plasma underscores its significance in pharmacokinetic studies (Kline et al., 1999).

Hypotensive Activity

N-substituted derivatives related to the main compound have been synthesized, showing weak hypotensive activity in rats. The study provides insights into the chemical modification of the bicyclo[2.2.1]hept-2-ene structure for potential therapeutic applications (Ranise et al., 1985).

Azabrendane Synthesis

Research on N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines led to the formation of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, a process supported by spectral methods and X-ray diffraction analysis. These findings contribute to the understanding of azabrendane derivatives' chemical properties (Kasyan et al., 1997).

Antimicrobial Activity

A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, relevant to antimicrobial agents, highlights the potential of such derivatives in combating microbial resistance. This research emphasizes the versatility of the sulfamoyl group in medicinal chemistry (Darwish et al., 2014).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-bicyclo[2.2.1]heptanyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c22-25(23,16-4-2-1-3-5-16)21-10-8-20(9-11-21)18(24)19-17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHXPXXBDSWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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